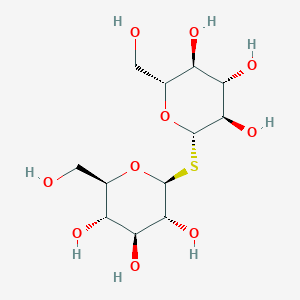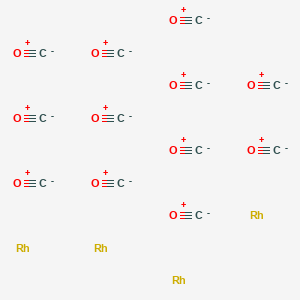![molecular formula C16H13ClN4O4 B033696 2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- CAS No. 101130-62-5](/img/structure/B33696.png)
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as methylene blue, and it has been used for many years as a dye and as a medication for various ailments. In recent years, methylene blue has gained attention for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of methylene blue is not fully understood, but it is believed to work by inhibiting the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. Methylene blue may also work by increasing the production of ATP, which is the primary source of energy for cells. Additionally, methylene blue may work by increasing the activity of the electron transport chain, which is responsible for the production of ATP.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of ATP, which is the primary source of energy for cells. Methylene blue has also been shown to increase the activity of the electron transport chain, which is responsible for the production of ATP. Additionally, methylene blue has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease.
実験室実験の利点と制限
Methylene blue has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. Additionally, it has a long shelf life and is stable under a variety of conditions. However, there are also limitations to the use of methylene blue in lab experiments. It can be toxic in high doses and can interfere with certain assays and experiments. Additionally, methylene blue can be difficult to work with due to its dark blue color, which can interfere with certain measurements and observations.
将来の方向性
There are many potential future directions for research on methylene blue. One area of interest is the use of methylene blue in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, methylene blue may have potential as an anti-cancer agent and as a treatment for malaria. Further research is needed to fully understand the mechanism of action of methylene blue and to determine its potential uses in scientific research.
合成法
Methylene blue can be synthesized through a variety of methods, including the reduction of methylene blue chloride with sodium dithionite, the oxidation of leucomethylene blue with potassium ferricyanide, and the oxidation of dimethylaminophenylhydrazine with ferric chloride. The most common method of synthesis involves the reduction of methylene blue chloride with sodium dithionite. This method produces a high yield of pure methylene blue and is relatively simple to perform.
科学的研究の応用
Methylene blue has been used in scientific research for a variety of applications. It has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Methylene blue has also been studied for its potential use as an anti-cancer agent and as a treatment for malaria. Additionally, methylene blue has been used in the study of cellular respiration and oxidative phosphorylation.
特性
CAS番号 |
101130-62-5 |
|---|---|
製品名 |
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- |
分子式 |
C16H13ClN4O4 |
分子量 |
360.75 g/mol |
IUPAC名 |
7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C16H13ClN4O4/c1-20-13-12(15(24)21(2)16(20)25)19-14(23)10(18-13)7-11(22)8-3-5-9(17)6-4-8/h3-6H,7H2,1-2H3,(H,19,23) |
InChIキー |
IJQNJXVTAAJVRO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)Cl |
同義語 |
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)

![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)




![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)




![Isopropanol, [2-14C]](/img/structure/B33646.png)